molecular formula C16H25N5O15P2 B1144813 GDP-L-fucose CAS No. 15839-70-0

GDP-L-fucose

Cat. No.: B1144813
CAS No.: 15839-70-0
M. Wt: 589.3 g/mol
InChI Key: LQEBEXMHBLQMDB-QIXZNPMTSA-N
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Description

GDP-beta-L-fucose (Guanosine 5'-diphospho-beta-L-fucose) is the universal and activated nucleotide sugar donor substrate for all known fucosyltransferases, which catalyze the incorporation of L-fucose into glycan chains . This crucial role makes it an indispensable reagent in glycobiology research for studying and engineering fucosylated oligosaccharides on glycoproteins and glycolipids. Fucosylation is a fundamental biological process involved in cell-cell adhesion, inflammatory response, fertilization, and host-microbe interactions . The mechanism of action for GDP-beta-L-fucose involves its consumption by fucosyltransferases. These enzymes transfer the L-fucose moiety from GDP-beta-L-fucose to specific acceptor molecules, which are often the terminal positions of growing oligosaccharide chains on proteins or lipids. For example, the GDP-L-fucose-N-acetyl-beta-D-glucosaminide alpha 1-6 fucosyltransferase specifically transfers fucose to the asparagine-linked N-acetylglucosamine of N-linked glycoproteins . The core structure of these N-linked glycoproteins involves N-acetylglucosamine as the linking sugar . In vivo, GDP-beta-L-fucose is synthesized via the salvage pathway by the sequential action of two enzymes: L-fucokinase phosphorylates L-fucose to form beta-L-fucose-1-phosphate, which is then condensed with GTP by GDP-fucose pyrophosphorylase to form the final product . Research applications for this compound are extensive. It is critical for the enzymatic synthesis of fucosylated carbohydrates, including Lewis antigens like sialyl Lewis x . It also serves as a substrate for fucosyltransferases in studies aiming to understand their kinetics, specificity, and biological functions. Furthermore, its biosynthetic pathway is exploited for metabolic labeling of fucosylated glycans using modified fucose analogs . The chemical formula of GDP-beta-L-fucose is C16H25N5O15P2, with an average molecular weight of 589.344 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

15839-70-0

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1

InChI Key

LQEBEXMHBLQMDB-QIXZNPMTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Pathway Overview

The de novo biosynthetic pathway converts GDP-α-D-mannose to GDP-β-L-fucose through two enzymatic steps:

  • GDP-D-mannose 4,6-dehydratase (Gmd) : Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.

  • GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG) : Mediates epimerization at C3/C5 and reduction at C4 to yield GDP-β-L-fucose.

Recombinant Enzyme Production

  • Cloning and Expression : Gmd and WcaG genes from Escherichia coli K12 were cloned into pET vectors under T7 promoters. Native and His-tagged variants were expressed, though His-tagged Gmd exhibited inactivity, while His-tagged WcaG retained functionality.

  • Activity Assays :

    • Gmd : Km=40μMK_m = 40 \, \mu M, Vmax=23nkat/mgV_{max} = 23 \, \text{nkat/mg} for GDP-4-keto-6-deoxy-D-mannose.

    • WcaG : Km=21μMK_m = 21 \, \mu M, Vmax=10nkat/mgV_{max} = 10 \, \text{nkat/mg} for NADPH, with pH optimum 7.5 and stimulation by Mg²⁺/Ca²⁺.

Optimization and Challenges

  • Feedback Inhibition : Gmd activity is strongly inhibited by GDP-β-L-fucose (IC50=5μMIC_{50} = 5 \, \mu M), necessitating stepwise reactions or enzyme immobilization to bypass regulation.

  • Purification : Final GDP-β-L-fucose was isolated via HPLC, with NMR confirmation of β-L-configuration.

Bifunctional L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP) Systems

Salvage Pathway in Bacteroides fragilis

The FKP enzyme from B. fragilis 9343 catalyzes a two-step salvage pathway:

  • L-Fucokinase Domain (FKP-CTD) : Phosphorylates L-fucose using ATP to form β-L-fucose-1-phosphate (Km=0.8mMK_m = 0.8 \, mM, kcat=4.2s1k_{cat} = 4.2 \, s^{-1}).

  • GDP-Fucose Pyrophosphorylase Domain (FKP-NTD) : Condenses fucose-1-P with GTP to GDP-β-L-fucose (Km=0.5mMK_m = 0.5 \, mM for GTP, kcat=1.8s1k_{cat} = 1.8 \, s^{-1}).

Structural and Mechanistic Insights

  • FKP-CTD : Asp762 acts as a general base to deprotonate C1-OH of fucose, while Arg592 stabilizes ADP-Mg²⁺ during phosphorylation.

  • FKP-NTD : Lys187 facilitates nucleophilic attack of fucose-1-P on GTP’s α-phosphate.

  • Metal Dependence :

    • Pyrophosphorylase requires Mg²⁺ (Vrel=100%V_{rel} = 100\%), while kinase tolerates Mn²⁺ (Vrel=95%V_{rel} = 95\%) and Co²⁺ (Vrel=80%V_{rel} = 80\%).

Applications in Derivative Synthesis

FKP’s relaxed specificity at C5 enables synthesis of non-natural GDP-fucose analogs (e.g., 5-azido-fucose) for click chemistry applications.

Cell-Free Extracts from Crithidia fasciculata for Radiolabeled GDP-Fucose

Protocol for GDP-[³H]-L-Fucose

  • Enzymatic Machinery : Cytosolic extracts of C. fasciculata contain endogenous kinases and pyrophosphorylases.

  • Labeling Strategy : Tritiated L-fucose (3^3H-Fuc) is converted to GDP-[³H]-Fuc via endogenous ATP/GTP pools.

  • Purification : Solid-phase extraction (SAX chromatography) yields radiochemical purity >95%.

Advantages Over Recombinant Systems

  • Avoids enzyme purification steps.

  • Scalable for high-specific-activity tracer production (>10Ci/mmol>10 \, \text{Ci/mmol}).

Chemoenzymatic Approaches Integrating FKP with Fucosyltransferases

One-Pot Synthesis of Lewis X Glycans

  • FKP Source : B. fragilis FKP synthesizes GDP-β-L-fucose from L-fucose, ATP, and GTP.

  • Fucosyltransferase : Helicobacter pylori α1,3-fucosyltransferase transfers fucose to lactose acceptors, forming Lewis X (Galβ1-4[Fucα1-3]GlcNAc).

Functional Group Tolerance

  • C5-modified fucose analogs (e.g., 5-N₃, 5-NHCOCH₂CH₂SH) are incorporated into glycans for bioorthogonal tagging.

Comparative Analysis of Synthesis Methods

Method Yield Scale Cost Applications
Recombinant Gmd/WcaG60–70%MilligramHighStructural studies, NMR
FKP Salvage Pathway85–90%GramModerateAnalog synthesis, glycoarrays
C. fasciculata Extract50–60%MilligramLowRadiolabeling, tracer studies

Scientific Research Applications

Role in Cancer Research

GDP-beta-L-fucose is integral to the fucosylation of glycoproteins, which has implications in cancer biology. Elevated levels of fucosylation have been associated with tumor progression and metastasis.

  • Case Study: Hepatocellular Carcinoma (HCC)
    A study indicated that increased expression of fucosyltransferase (FX) in HCC tissues correlates with elevated GDP-beta-L-fucose levels. This suggests that GDP-beta-L-fucose could serve as a biomarker for HCC progression. The study found a significant positive correlation between FX mRNA expression and GDP-beta-L-fucose levels, highlighting its potential as a diagnostic marker .
  • Therapeutic Potential
    Inhibitors of fucosylation, such as fluorinated analogs of L-fucose, have been explored for their ability to suppress cancer cell proliferation. For instance, compounds like 6,6,6-trifluoro-L-fucose have shown significant inhibitory activity against human colon cancer cells by targeting the fucosylation pathway .

Enzymatic Synthesis and Biotechnological Applications

The enzymatic conversion of GDP-alpha-D-mannose to GDP-beta-L-fucose is crucial for producing this nucleotide sugar in vitro.

  • Preparative Synthesis Techniques
    Recent advancements have optimized the enzymatic synthesis of GDP-beta-L-fucose using recombinant enzymes. The process involves coupling reactions with specific enzymes to enhance yield while minimizing feedback inhibition .
  • Table: Enzymatic Conversion Yields
Reaction ComponentYield (%)Notes
GDP-alpha-D-mannose19%Low conversion due to feedback inhibition
Recombinant Enzymes UsedVariesSpecific combinations yield different efficiencies

Plant Biology and Development

In plants, GDP-beta-L-fucose is essential for the biosynthesis of cell wall components and glycoproteins.

  • Case Study: Arabidopsis
    Research has identified a Golgi-localized transporter (GFT1) responsible for importing GDP-beta-L-fucose into the Golgi apparatus in Arabidopsis. Silencing this transporter leads to developmental defects due to reduced L-fucose content in cell wall polysaccharides . This underscores the importance of GDP-beta-L-fucose in plant growth and development.

Structural Biology and Drug Design

GDP-beta-L-fucose's role extends into structural biology, where it aids in elucidating molecular interactions.

  • Crystallography Applications
    The structural details provided by crystallography help understand how GDP-beta-L-fucose interacts with various proteins involved in glycosylation processes. Such insights are valuable for drug design, particularly for targeting enzymes involved in fucosylation .

Comparison with Similar Compounds

Data Tables

Table 2: Functional Comparison of Nucleotide Sugars

Compound Primary Role Key Organism Production Titer (mg/L)
GDP-beta-L-fucose Fucosylation, stomatal closure E. coli, plants 55.2
GDP-D-mannose Mannosylation, RG-II synthesis S. cerevisiae >100
UDP-glucose Glucosylation, glycogen Mammals N/A

Q & A

Q. What is the enzymatic pathway for synthesizing GDP-β-L-fucose, and how can researchers optimize its production in vitro?

GDP-β-L-fucose is synthesized via a two-step enzymatic pathway: (1) glucose-1-phosphate is converted to GDP-β-L-fucose-1-phosphate by glucosyltransferase, and (2) GDP-β-L-fucose-1-phosphate is dephosphorylated by a phosphatase to form the final product . For in vitro optimization, researchers employ cell-free systems using recombinant enzymes (e.g., Glk, ManB, ManC, Gmd, and WcaG) from E. coli to bypass feedback inhibition. Key parameters include pH (7.5–8.0), temperature (37°C), and cofactor supplementation (NADPH, MgCl₂). Yield improvements (up to 14.1%) are achieved by stepwise enzyme addition and substrate concentration balancing .

Q. How does GDP-β-L-fucose contribute to plant cell wall integrity, and what experimental approaches validate its role?

GDP-β-L-fucose is critical for fucosylation of cell wall polysaccharides like rhamnogalacturonan II (RG-II). Mutant studies (e.g., Arabidopsis mur1) show that fucose deficiency disrupts RG-II crosslinking, leading to reduced mechanical strength and hypersensitivity to freezing. Validation methods include monosaccharide composition analysis (HPAEC-PAD), immunohistochemistry with anti-fucose antibodies, and biomechanical assays (e.g., tensile strength measurements) .

Q. What are the standard methods for quantifying GDP-β-L-fucose synthase activity in plant or bacterial extracts?

Enzyme activity is quantified via coupled assays using NADPH-dependent spectrophotometry (340 nm absorbance) or HPLC-based detection of GDP-β-L-fucose. For example, recombinant FX protein (human homolog) catalyzes the reduction of GDP-4-keto-6-deoxymannose to GDP-β-L-fucose, with activity enhanced by Mn²⁺ (10–50 mM) . Controls include heat-inactivated enzymes and substrate-free reactions to rule out non-specific reductions .

Advanced Research Questions

Q. How do conflicting reports on GDP-β-L-fucose’s role in immune regulation inform experimental design to resolve mechanistic contradictions?

Discrepancies arise from model-specific variations (e.g., plant vs. mammalian systems) and differential fucosyltransferase expression. To address this, researchers should:

  • Use tissue-specific knockout models (e.g., FUT2 mutants) to isolate fucosylation effects.
  • Combine glycomics (LC-MS/MS) with transcriptomics to correlate fucose-modified glycans with immune-related gene expression.
  • Include orthogonal validation (e.g., lectin-binding assays) to confirm fucose localization .

Q. What experimental strategies overcome feedback inhibition during large-scale GDP-β-L-fucose synthesis for glycobiology studies?

Feedback inhibition by GDP-β-L-fucose can be mitigated via:

  • Compartmentalization : Separating synthesis steps (e.g., using immobilized enzymes on microfluidic chips).
  • Cofactor recycling : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase).
  • Enzyme engineering : Directed evolution of Gmd/WcaG to reduce product affinity .

Q. How does GDP-β-L-fucose regulate stomatal dynamics, and what biophysical methods quantify its impact on guard cell walls?

GDP-β-L-fucose modulates stomatal closure by stiffening guard cell walls via fucosylated xyloglucans. Key methods include:

  • Atomic force microscopy (AFM) : Measure wall elasticity in mur1 mutants vs. wild-type plants.
  • Live-cell imaging : Track calcium fluxes (using GCaMP6) and reactive oxygen species (H₂O₂-sensitive dyes) during ABA-induced closure.
  • Immunogold labeling : Localize fucose residues in guard cell walls using anti-fucose antibodies .

Q. What are the limitations of current GDP-β-L-fucose detection kits, and how can researchers improve specificity in complex biological samples?

Commercial ELISA kits (e.g., Mouse Tsta3 ELISA) often suffer from cross-reactivity with GDP-mannose or GDP-glucose. Improvements include:

  • Pre-column derivatization : Tag GDP-β-L-fucose with fluorescent probes (e.g., anthranilic acid) for HPLC separation.
  • CRISPR-based biosensors : Engineer fucose-binding proteins (e.g., Aleuria aurantia lectin) fused to FRET reporters for real-time monitoring .

Methodological Challenges and Data Analysis

Q. How can researchers distinguish between de novo synthesis and salvage pathways of GDP-β-L-fucose in metabolic flux studies?

Isotopic tracing (¹³C-mannose or ¹³C-fucose) combined with mass spectrometry tracks pathway preference. For example:

  • De novo : ¹³C-mannose labels all intermediates (GDP-mannose → GDP-4-keto-6-deoxymannose → GDP-fucose).
  • Salvage : Exogenous ¹³C-fucose directly incorporates into GDP-fucose via fucose kinase/PPase. Flux ratios are calculated using software like INCA .

Q. What statistical approaches address variability in fucosyltransferase activity assays across experimental replicates?

Normalize activity to total protein content (Bradford assay) and apply mixed-effects models to account for batch variations. Outlier detection (e.g., Grubbs’ test) removes aberrant replicates. For low-abundance samples, bootstrap resampling improves confidence intervals .

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